molecular formula C8H10O4 B093894 trans,trans-1,4-Diacetoxy-1,3-butadiene CAS No. 15910-11-9

trans,trans-1,4-Diacetoxy-1,3-butadiene

Cat. No.: B093894
CAS No.: 15910-11-9
M. Wt: 170.16 g/mol
InChI Key: XBRCQTOOSIDDOJ-GGWOSOGESA-N
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Description

trans,trans-1,4-Diacetoxy-1,3-butadiene: is an organic compound with the molecular formula C8H10O4. It is characterized by the presence of two acetoxy groups attached to a butadiene backbone. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene typically involves the acetylation of 1,3-butadiene. One common method is the reaction of 1,3-butadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired trans,trans isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans,trans-1,4-Diacetoxy-1,3-butadiene can undergo oxidation reactions to form various oxidized products.

    Reduction: This compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy groups.

Major Products Formed:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

Chemistry: trans,trans-1,4-Diacetoxy-1,3-butadiene is used as an intermediate in the synthesis of various organic compounds. It is also used in polymerization reactions to create specialized polymers.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving acetoxy groups. It serves as a model substrate for understanding the mechanisms of these enzymes.

Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of trans,trans-1,4-Diacetoxy-1,3-butadiene involves its ability to undergo various chemical reactions due to the presence of reactive acetoxy groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    trans,trans-1,4-Diphenyl-1,3-butadiene: This compound has phenyl groups instead of acetoxy groups, leading to different chemical properties and reactivity.

    trans,trans-1,3-Butadiene-1,4-dicarboxylic acid: This compound has carboxylic acid groups, making it more acidic and reactive in different types of reactions.

Uniqueness: trans,trans-1,4-Diacetoxy-1,3-butadiene is unique due to its acetoxy groups, which provide specific reactivity and make it useful in a variety of synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

[(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRCQTOOSIDDOJ-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C=C/C=C/OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244641
Record name 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15910-11-9
Record name 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15910-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E,3E)-Buta-1,3-diene-1,4-diyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1E,3E)-buta-1,3-diene-1,4-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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